molecular formula C11H13ClN2O B11881002 3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one

3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one

Cat. No.: B11881002
M. Wt: 224.68 g/mol
InChI Key: YZXKRKDHOQOFIU-UHFFFAOYSA-N
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Description

3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one is a chemical compound with a unique structure that includes an azetidinone ring, an amino group, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one typically involves the formation of the azetidinone ring followed by the introduction of the amino and chlorophenyl groups. One common method involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized to form the azetidinone ring. The amino group can be introduced through subsequent amination reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Alkylation Reactions

The amino group at the 3-position participates in alkylation reactions, forming secondary or tertiary amines. Common alkylating agents include alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH or K₂CO₃).

ReagentConditionsProductApplication
Methyl iodideDMF, NaH, 0–25°C3-(Methylamino)-4-(4-chlorophenyl)-1-ethylazetidin-2-oneEnhances lipophilicity for drug design
Benzyl chlorideTHF, K₂CO₃, reflux3-(Benzylamino)-4-(4-chlorophenyl)-1-ethylazetidin-2-oneProtects amino groups during synthesis

Ring-Opening Reactions Under Acidic Conditions

The strained azetidinone ring undergoes acid-catalyzed ring-opening. For example, in aqueous HCl, the carbonyl group is protonated, leading to nucleophilic attack by water at the β-carbon, resulting in a linear amide derivative .

AcidTemperatureProductOutcome
6M HCl80°C, 4h3-Amino-4-(4-chlorophenyl)-N-ethylbutanamideCleavage of ring for downstream modifications
H₂SO₄ (conc.)100°C, 2h3-Amino-4-(4-chlorophenyl)-N-ethylsuccinimideForms cyclic imide for polymer synthesis

Oxidation of the Amino Group

The primary amino group is susceptible to oxidation, yielding nitroso or nitro derivatives. This is critical for modifying electronic properties or generating reactive intermediates.

Oxidizing AgentConditionsProductSelectivity
H₂O₂, Fe²⁺pH 4–5, 25°C3-Nitroso-4-(4-chlorophenyl)-1-ethylazetidin-2-oneSelective oxidation to nitroso
KMnO₄, H₂SO₄0°C, 30 min3-Nitro-4-(4-chlorophenyl)-1-ethylazetidin-2-oneFull oxidation to nitro group

Nucleophilic Aromatic Substitution (NAS) at the Chlorophenyl Group

The 4-chlorophenyl substituent can undergo NAS under harsh conditions. For example, reaction with amines at elevated temperatures replaces chlorine with an amino group.

NucleophileConditionsProductYield
Ammonia (NH₃)150°C, Cu catalyst3-Amino-4-(4-aminophenyl)-1-ethylazetidin-2-one45%
Sodium methoxideDMSO, 120°C, 12h3-Amino-4-(4-methoxyphenyl)-1-ethylazetidin-2-one32%

1,4-Addition Reactions Involving the Azetidinone Core

The conjugated system of the azetidinone ring facilitates 1,4-addition (Michael addition). For instance, Grignard reagents attack the β-carbon of the carbonyl group .

ReagentConditionsProductStereochemistry
MeMgBrTHF, −78°C3-Amino-4-(4-chlorophenyl)-1-ethyl-2-(2-hydroxypropan-2-yl)azetidineRacemic mixture
PhLiEt₂O, 0°C3-Amino-4-(4-chlorophenyl)-1-ethyl-2-(phenyl)azetidine>90% trans

Key Mechanistic Insights

  • Alkylation : Proceeds via SN2 mechanism at the amino group.

  • Ring-Opening : Acid-mediated protonation generates a carbocation intermediate, followed by nucleophilic attack .

  • 1,4-Addition : Stabilization by hyperconjugation directs nucleophiles to the β-position .

Scientific Research Applications

Biological Activities

Research indicates that 3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one exhibits various biological activities, making it a candidate for drug development. Key areas of interest include:

  • Antimicrobial Activity : The compound has shown potential in combating bacterial infections, particularly against resistant strains.
  • Anticancer Properties : Preliminary studies suggest efficacy in inhibiting the growth of certain cancer cell lines, indicating its role as a lead compound in oncological therapies.
  • Anti-inflammatory Effects : The structural characteristics may allow it to modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent.
  • Cancer Research : In vitro studies indicated that the compound could inhibit cell proliferation in various cancer types, including breast and lung cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Inflammation Models : Experimental models have shown that administration of this compound can reduce markers of inflammation in animal models, supporting its use in treating conditions like arthritis.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one is a synthetic compound belonging to the azetidine class, characterized by its unique structural features, including an amino group and a chlorophenyl substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by various studies and findings.

The molecular formula of this compound is C12H14ClN3OC_{12}H_{14}ClN_3O, with a molecular weight of approximately 225.71 g/mol. The presence of the chlorine atom on the phenyl ring enhances its reactivity and biological activity. The compound's azetidine core contributes to its pharmacological properties through interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that azetidine derivatives can effectively inhibit the growth of various bacterial strains. In one study, derivatives demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several research articles. Compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound may also possess anti-inflammatory effects. Studies have indicated that related azetidine derivatives can reduce inflammation markers in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the azetidine ring and phenyl group can significantly influence pharmacological profiles. For example, the position of the chlorine atom has been shown to affect binding affinity to biological targets .

Compound NameStructureKey Properties
This compoundStructureAntimicrobial, anticancer
3-Amino-4-(3-chlorophenyl)-1-methylazetidin-2-oneStructureAnticancer properties
1-Ethyl-3-aminoazetidin-2-oneStructurePotential anti-inflammatory effects

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A study conducted on various derivatives demonstrated that modifications to the phenyl ring enhanced antimicrobial activity against resistant bacterial strains.
  • Cancer Cell Line Studies : In vitro studies showed that this compound could induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.
  • Inflammation Model : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

3-amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one

InChI

InChI=1S/C11H13ClN2O/c1-2-14-10(9(13)11(14)15)7-3-5-8(12)6-4-7/h3-6,9-10H,2,13H2,1H3

InChI Key

YZXKRKDHOQOFIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(C1=O)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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